

# NU-7107 hydroxylation site modification

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**Compound Focus:** NU-7107

Cat. No.: S548532

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## NU-7107: Compound Profile

This table summarizes the core identification and chemical data for **NU-7107**:

Property	Description
IUPAC Name	rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one [1]
CAS Registry Number	503465-21-2 [1]
Molecular Formula	C <sub>18</sub> H <sub>19</sub> N <sub>3</sub> O <sub>2</sub> [1]
Molecular Weight	309.36 g/mol [1]
Melting Point	208-209 °C (in ethanol) [1]
Mechanism of Action	Potent and specific inhibitor of DNA-dependent protein kinase (DNA-PK) [2] [1]
Primary Research Application	Investigational compound with potential anticancer activity, often studied for radiosensitization [2].

## Frequently Asked Questions (FAQs)

**Q1: What is the primary metabolic pathway of NU-7026, a close analogue of NU-7107?** The morpholine ring of NU-7026 undergoes extensive metabolism, primarily through **multiple hydroxylations**. The major excretion product in urine is a glucuronide conjugate of a bis-hydroxylated metabolite. Specifically, **C-2 of the morpholine ring** was identified as a major site of oxidation [2].

**Q2: How can I confirm if a potential hydroxylation site is functionally important?** Site-directed mutagenesis is a key method. Replace the specific residue (e.g., Histidine or Proline) with a non-hydroxylatable amino acid like Alanine (Ala) and assess functional impact [3] [4]. For example, mutating His39 to Ala in ribosomal protein uL15 impaired ribosomal translational activity, demonstrating the functional significance of that site [3].

**Q3: Are computational predictors reliable for finding new hydroxylation sites? Exercise caution.** A 2020 benchmarking study found that computational predictors for proline hydroxylation often **do not perform better than random** on new, independent experimental datasets and can produce a high number of false positives [5]. They are not a substitute for experimental validation.

## Troubleshooting Guide

### Problem 1: Poor In Vivo Stability or Rapid Clearance

- **Observed Issue:** The compound is cleared too quickly in animal models to achieve the desired therapeutic effect.
- **Potential Cause & Solution:** The issue may stem from rapid metabolism, particularly hydroxylation at the morpholine ring, as seen with NU-7026 [2].
  - **Investigation Method:** Use **pharmacokinetic simulations** to model required dosing schedules. For NU-7026, simulations predicted that administration four times per day at 100 mg kg<sup>-1</sup> intraperitoneally was needed to maintain effective exposure [2].
  - **Chemical Strategy:** Consider synthesizing analogues where metabolically sensitive positions are blocked. For instance, **NU7107 is methylated at C-2 and C-6 of the morpholine ring**, which resulted in a four-fold slower plasma clearance in mice compared to NU7026 [2].

### Problem 2: Experimentally Identifying Hydroxylation Sites

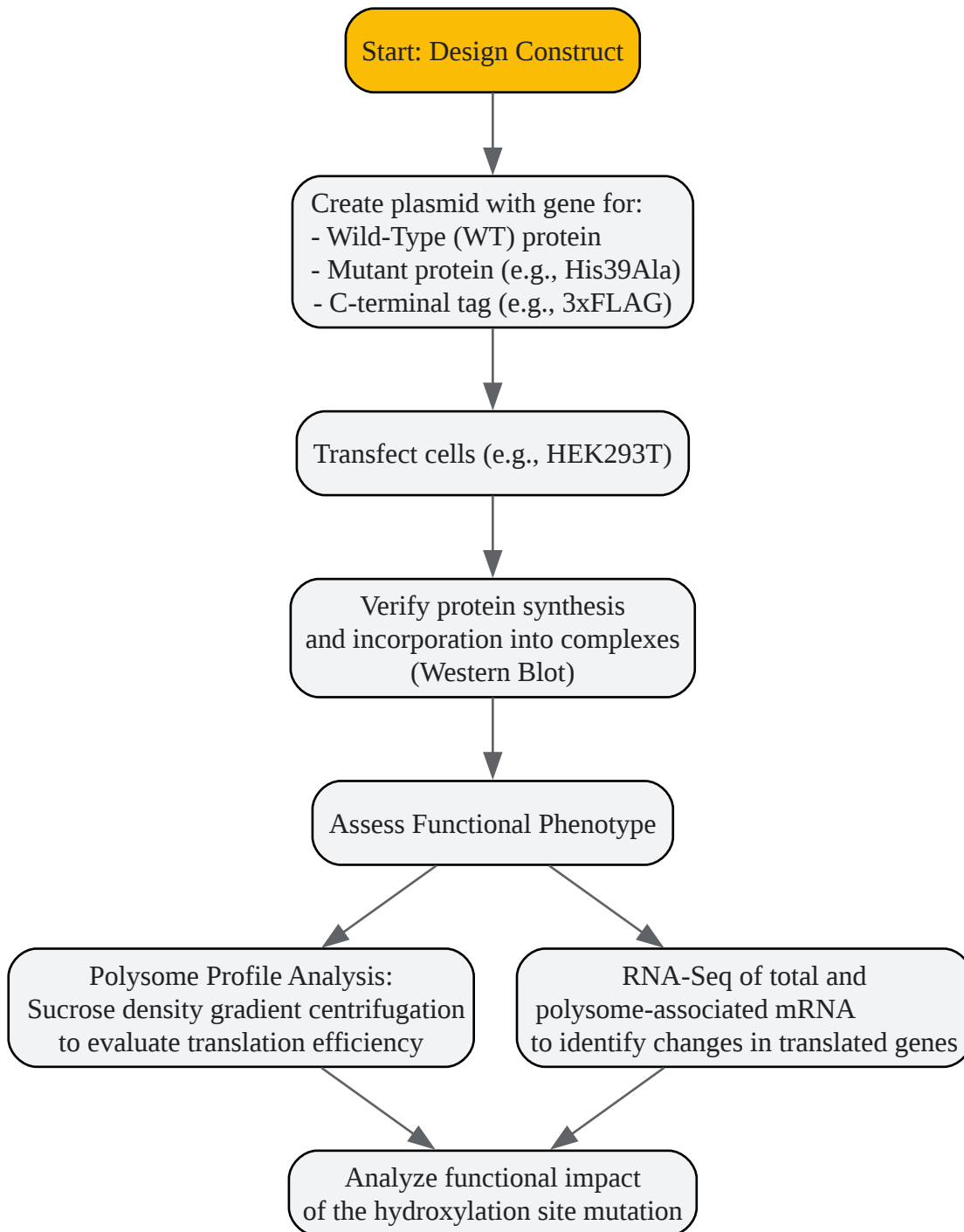
- **Observed Issue:** Difficulty in reliably detecting and confirming sites of proline hydroxylation using mass spectrometry (MS).
- **Potential Cause:** Hydroxylation can be misidentified due to its identical mass shift to methionine oxidation, low abundance of modified peptides, and lack of diagnostic fragment ions [6].
- **Recommended Workflow:**
  - **Sample Preparation:** Treat cells with a proteasome inhibitor (e.g., MG-132) to prevent degradation of hydroxylated proteins [6].
  - **Peptide Enrichment:** Use **Hydrophilic Interaction Chromatography (HILIC)** to separate and enrich hydroxylated peptides, which are more hydrophilic [6].
  - **LC-MS/MS Analysis:** Perform high-resolution nano-Liquid Chromatography-Mass Spectrometry. Optimize collision energy to enhance the detection of the diagnostic hydroxyproline immonium ion [6].
  - **Validation:** Confirm identified sites using synthetic peptides with the proposed modification [6].

## Experimental Protocols

This section outlines key methodologies from the search results relevant to studying hydroxylation.

### Protocol 1: Assessing Functional Impact of a Hydroxylation Site

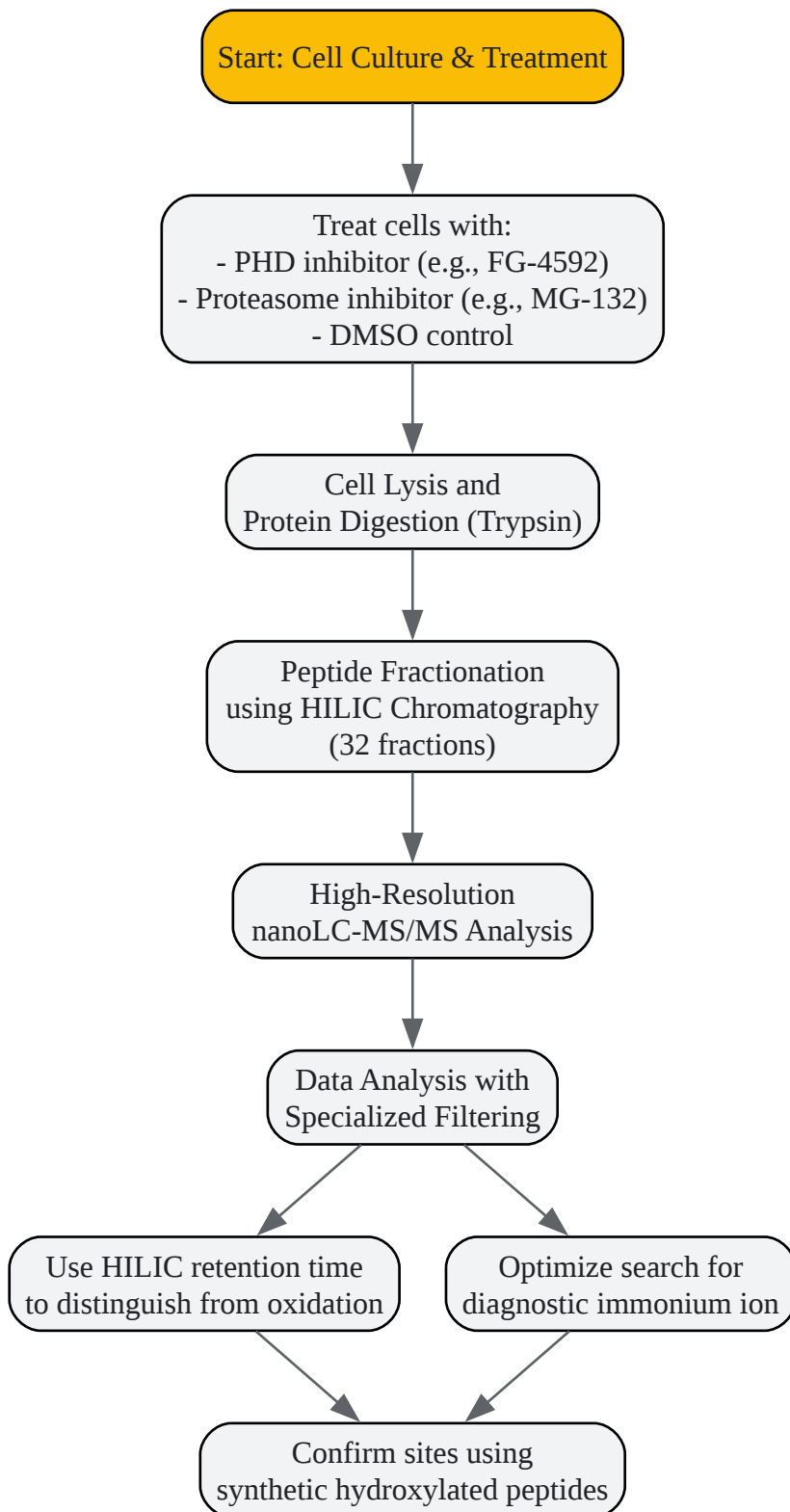
This protocol is adapted from studies on ribosomal protein uL15 [3] [4].



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## Protocol 2: Workflow for Identifying Proline Hydroxylation by Mass Spectrometry

This protocol summarizes the robust workflow described for profiling proline hydroxylation [6].



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## Important Technical Notes

- **Specific hydroxylation sites on NU-7107 itself were not identified in the search results.** The metabolic data primarily relates to its analogue, NU-7026.
- The provided protocols are generalized from studies on **protein substrates** like ribosomal proteins or Repo-Man [3] [4] [6], not on the small molecule drug **NU-7107**. The principles of investigation, however, are transferable.
- When analyzing MS data, be aware that hydroxylation and oxidation have the same mass shift (15.994915 Da). The HILIC step is crucial as hydroxylated peptides are more hydrophilic and have longer retention times, helping to distinguish them from oxidized peptides [6].

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## References

1. - NU CAS#: 503465-21-2 7107 [chemicalbook.com]
2. Preclinical pharmacokinetics and metabolism of a novel ... [pmc.ncbi.nlm.nih.gov]
3. [Replacement of Hydroxylated His39 in Ribosomal Protein ... [pubmed.ncbi.nlm.nih.gov]
4. Mutation at the Site of Hydroxylation in the Ribosomal ... [mdpi.com]
5. Assessing predictors for new post translational modification sites ... [journals.plos.org]
6. Systematic characterization of site-specific proline ... [elifesciences.org]

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